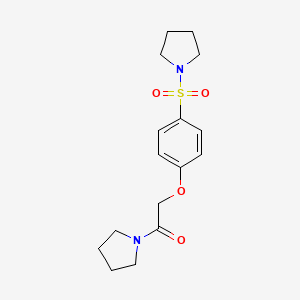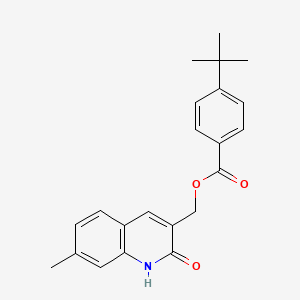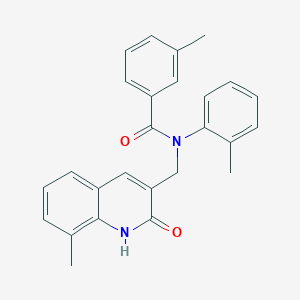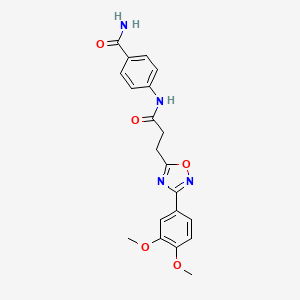
4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide, also known as DPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPOP is a small molecule that belongs to the class of oxadiazole derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to downstream effects on various cellular processes. The inhibition of GSK-3β by 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to have a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide have been extensively studied in vitro and in vivo. 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has also been shown to have anti-inflammatory and antimicrobial activities. In animal models, 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to reduce inflammation and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential applications in drug discovery and development. However, there are also limitations to using 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide in lab experiments. It has been shown to have poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the mechanism of action of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide is complex and not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide. One area of research is to further explore its potential applications in drug discovery and development. 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to be a potent inhibitor of GSK-3β, which has therapeutic potential in various diseases. Further research is needed to determine the efficacy and safety of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide in animal models and clinical trials. Another area of research is to better understand the mechanism of action of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide. This will require further studies to determine the binding site of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide on GSK-3β and its downstream effects on cellular processes. Finally, research is needed to develop new methods for synthesizing and purifying 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide, as well as improving its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide involves the reaction of 4-aminobenzamide with 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide. The synthesis method has been optimized to yield high purity and high yield of 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide.
Aplicaciones Científicas De Investigación
4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities. 4-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamido)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to be a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Propiedades
IUPAC Name |
4-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-27-15-8-5-13(11-16(15)28-2)20-23-18(29-24-20)10-9-17(25)22-14-6-3-12(4-7-14)19(21)26/h3-8,11H,9-10H2,1-2H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQNKTFAPICLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

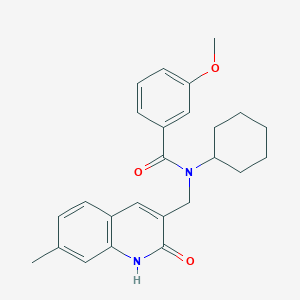
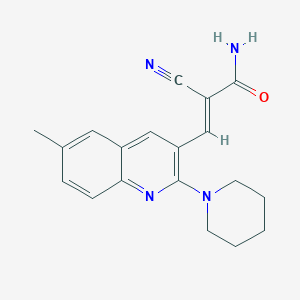

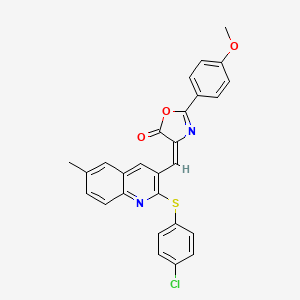
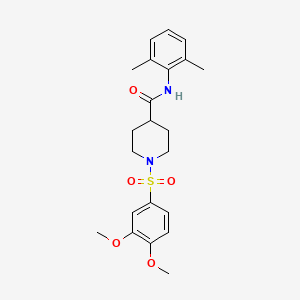


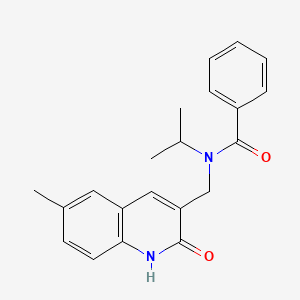

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)
![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
